[(3-Chlorophenyl)(pyridin-2-yl)methyl](methyl)amine
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Overview
Description
Scientific Research Applications
Chemoselective Alkene Hydrocarboxylation Initiators
Compounds structurally related to "(3-Chlorophenyl)(pyridin-2-yl)methylamine" have been synthesized and assessed for their potential as chemoselective alkene hydrocarboxylation initiators. For example, diphenylphosphino(phenyl pyridin-2-yl methylene)amine has shown promise in this regard, facilitating selective formation of acyl and iminoacyl complexes, which are relevant for the production of esters from CO/ethene under catalytic conditions (Dyer, Fawcett, & Hanton, 2005).
Monoamine Oxidase Inhibitors
Research has identified compounds with a similar backbone as reversible and irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases. This highlights potential therapeutic applications for neurological conditions, demonstrating the compound's role in enzyme inactivation mechanisms (Ding & Silverman, 1993).
Antihypertensive Activity
Derivatives of "(3-Chlorophenyl)(pyridin-2-yl)methylamine" have been explored for their antihypertensive properties, indicating potential use in the development of cardiovascular drugs. Such compounds have demonstrated the ability to lower blood pressure in hypertensive rat models, suggesting efficacy in treating hypertension (Bennett et al., 1981).
Fluorescent Sensors
Novel fluorescent dyes based on the pyrazolo[3,4-b]quinoline skeleton, incorporating pyridin-2-ylmethyl components, act as sensors for the detection of inorganic cations. These compounds exhibit significant fluorescence upon binding to cations like lithium, sodium, and zinc, showcasing their application in chemical sensing and analysis (Mac et al., 2010).
Hydrogen Photogeneration Catalysis
A pentadentate aminopyridine ligand, related in function to "(3-Chlorophenyl)(pyridin-2-yl)methylamine", has been used to develop cobalt complexes for photocatalytic hydrogen production. This application demonstrates the compound's potential in renewable energy technologies, specifically in harnessing solar energy for hydrogen gas production (Song et al., 2015).
Safety and Hazards
This compound is classified as having acute toxicity (oral), Category 3, and is toxic if swallowed . Precautionary measures include washing hands, forearms, and face thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (3-Chlorophenyl)(pyridin-2-yl)methylamine may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to undergo various chemical reactions, such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that (3-Chlorophenyl)(pyridin-2-yl)methylamine may interact with its targets through similar mechanisms.
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (3-Chlorophenyl)(pyridin-2-yl)methylamine may also affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds, such as indole derivatives, have been found to exhibit broad-spectrum biological activities , suggesting that (3-Chlorophenyl)(pyridin-2-yl)methylamine may also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been shown to inhibit the production of collagen in vitro , suggesting that (3-Chlorophenyl)(pyridin-2-yl)methylamine may also have significant cellular effects.
Action Environment
It’s worth noting that the synthesis of similar compounds has been shown to be influenced by reaction conditions , suggesting that environmental factors may also play a role in the action of (3-Chlorophenyl)(pyridin-2-yl)methylamine.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have been found to interact with multiple receptors and possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The specific cellular effects of (3-Chlorophenyl)(pyridin-2-yl)methylamine are not well-documented. It is known that similar compounds can have significant effects on cells. For instance, some indole derivatives have shown inhibitory activity against influenza A .
Molecular Mechanism
It is likely that it interacts with various biomolecules, potentially through binding interactions, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-methyl-1-pyridin-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-15-13(12-7-2-3-8-16-12)10-5-4-6-11(14)9-10/h2-9,13,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORGYAXAFIIMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)Cl)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249234-24-9 |
Source
|
Record name | [(3-chlorophenyl)(pyridin-2-yl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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